1,1'-Dichloro-1,1'-bi(cyclopropane)
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Overview
Description
1,1’-Dichloro-1,1’-bi(cyclopropane) is an organic compound with the molecular formula C₆H₈Cl₂. It is a derivative of cyclopropane, where two cyclopropane rings are connected via a single carbon-carbon bond, and each of these carbons is substituted with a chlorine atom. This compound is of interest due to its unique structure and reactivity, which makes it a valuable subject in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dichloro-1,1’-bi(cyclopropane) can be synthesized through the reaction of cyclopropane with dichlorocarbene. Dichlorocarbene is generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds via the formation of a trichloromethanide anion, which expels a chloride ion to form dichlorocarbene. This highly reactive intermediate then adds to the double bond of cyclopropane, resulting in the formation of 1,1’-Dichloro-1,1’-bi(cyclopropane) .
Industrial Production Methods
Industrial production of 1,1’-Dichloro-1,1’-bi(cyclopropane) typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dichloro-1,1’-bi(cyclopropane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1,1’-bi(cyclopropane) by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 1,1’-Dichloro-1,1’-bi(cyclopropane) can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or sodium methoxide in polar solvents like water or methanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 1,1’-bi(cyclopropane) derivatives with different substituents replacing the chlorine atoms.
Reduction: Formation of 1,1’-bi(cyclopropane).
Oxidation: Formation of cyclopropane derivatives with oxygen-containing functional groups.
Scientific Research Applications
1,1’-Dichloro-1,1’-bi(cyclopropane) has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Pharmaceutical Research: Studied for its potential biological activity and as a building block for drug development.
Chemical Biology: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1,1’-Dichloro-1,1’-bi(cyclopropane) involves the formation of reactive intermediates such as carbenes and radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the transformation of the compound into different products. The pathways involved in these reactions are often complex and depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound, which is less reactive due to the absence of chlorine substituents.
1,1-Dichlorocyclopropane: A similar compound with only one cyclopropane ring substituted with two chlorine atoms.
1,1-Difluorocyclopropane: A related compound where the chlorine atoms are replaced with fluorine atoms.
Uniqueness
1,1’-Dichloro-1,1’-bi(cyclopropane) is unique due to its structure, which features two cyclopropane rings connected via a single carbon-carbon bond with chlorine substituents. This structure imparts distinct reactivity and properties compared to other cyclopropane derivatives. The presence of chlorine atoms makes it more reactive in substitution and reduction reactions, providing a versatile platform for further chemical transformations .
Properties
CAS No. |
61975-77-7 |
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Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
1-chloro-1-(1-chlorocyclopropyl)cyclopropane |
InChI |
InChI=1S/C6H8Cl2/c7-5(1-2-5)6(8)3-4-6/h1-4H2 |
InChI Key |
LULIPLDLLZDQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2(CC2)Cl)Cl |
Origin of Product |
United States |
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